3-Hydroxypyridine

概要

説明

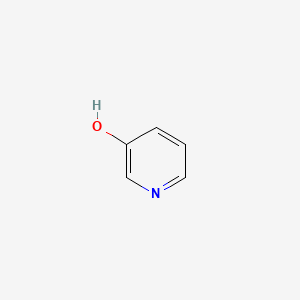

3-Hydroxypyridine is a nitrogen-containing heterocyclic organic compound. It is a derivative of pyridine, where a hydroxyl group is attached to the third carbon atom of the pyridine ring. This compound is known for its versatility and is used in various fields such as pharmaceuticals, agrochemicals, and organic synthesis.

作用機序

Target of Action

3-Hydroxypyridine primarily targets Monoamine Oxidase (MAO) , an enzyme that plays a key role in the catabolism of catecholamines and indolylalkylamines . It also targets Tyrosinase , a vital enzyme in the biosynthesis of melanin .

Mode of Action

This compound interacts with its targets in a complex manner. It has been found to modulate MAO activity, with the direction of modulation depending on its chemical structural properties . For instance, the isolated this compound derivative emoxypine decreased MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% .

In terms of Tyrosinase, this compound derivatives have shown inhibitory effects, with IC50 values in the range of 25.29 to 64.13 μM .

Biochemical Pathways

The catabolism of this compound is facilitated by a novel four-component gene encoding this compound dehydrogenase HpdA . The initial hydroxylation of this compound is catalyzed by this dehydrogenase, leading to the formation of 2,5-dihydroxypyridine .

Pharmacokinetics

It has been reported that this compound exhibits efficient catalytic performance for activation of the aldehyde group of furfural .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, photosensitization of cultured human skin keratinocytes and fibroblasts by this compound derivatives led to a dose-dependent inhibition of proliferation, cell cycle arrest in G2/M, and induction of apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a study reported a direct and environment-friendly method to produce this compound from bio-based furfural in water over a Raney Fe catalyst . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of certain catalysts and the nature of the solvent.

生化学分析

Biochemical Properties

3-Hydroxypyridine plays a crucial role in biochemical reactions, particularly due to its structural similarity to vitamin B6. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with the enzyme this compound dehydrogenase, which catalyzes the initial hydroxylation of this compound, leading to the formation of 2,5-dihydroxypyridine . This enzyme is part of a four-component dehydrogenase complex found in the bacterium Ensifer adhaerens HP1 . Additionally, this compound derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which are involved in the breakdown of neurotransmitters .

Cellular Effects

This compound has been observed to exert various effects on cellular processes. In studies involving brain cells, derivatives of this compound, such as emoxipin and mexidol, have demonstrated protective effects against ischemic damage and hyperglycemia-induced neuronal loss . These compounds increase the counts of neurons and oligodendrocytes in specific brain regions, such as the hippocampal CA1 field . Furthermore, this compound derivatives have been shown to modulate cell signaling pathways and gene expression, contributing to their neuroprotective and antioxidant properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The initial step in its catabolism is catalyzed by the enzyme this compound dehydrogenase, which hydroxylates this compound to form 2,5-dihydroxypyridine . This reaction is part of a broader metabolic pathway that enables the bacterium Ensifer adhaerens HP1 to utilize this compound as a source of carbon, nitrogen, and energy . Additionally, this compound derivatives inhibit MAO enzymes, reducing the breakdown of neurotransmitters and thereby exerting neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its derivatives have been studied over time to understand their stability and long-term impact on cellular function. For instance, the bacterium Agrobacterium sp. DW-1 can completely degrade this compound within 66 hours under optimal conditions . This degradation process involves the formation of intermediate metabolites, such as 2,5-dihydroxypyridine, which are further broken down by specific enzymes . The stability of this compound in various solvents and its degradation over time have also been documented .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that derivatives of this compound, such as emoxipin and mexidol, exhibit neuroprotective and antihypoxic activities at specific doses . For example, EMOP-AG, a derivative of this compound, demonstrated significant neuroprotective effects at doses of 10 and 30 mg/kg in rats . Higher doses may lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with specific enzymes. The initial hydroxylation of this compound by this compound dehydrogenase leads to the formation of 2,5-dihydroxypyridine . This intermediate is further metabolized by other enzymes, contributing to the overall catabolism of this compound in bacteria . The presence of the 3hpd gene cluster in various microbial strains indicates the widespread nature of this metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In aqueous solutions, this compound can undergo multiple proton transfer reactions facilitated by hydrogen-bonded water molecules . This process influences its distribution and localization within cellular compartments. Additionally, the compound’s interaction with transport proteins may affect its accumulation and activity in different tissues .

Subcellular Localization

The subcellular localization of this compound and its derivatives can impact their activity and function. Studies have shown that this compound derivatives can localize within specific cellular compartments, such as the endoplasmic reticulum and vesicular structures . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compounds to their respective subcellular sites . Understanding the subcellular distribution of this compound is crucial for elucidating its biochemical and pharmacological effects.

準備方法

Synthetic Routes and Reaction Conditions

One method for synthesizing 3-Hydroxypyridine involves the reaction of pyridine with mercury sulfate in fuming sulfuric acid, followed by heating at 210-220°C for 8-10 hours. The resulting product is then treated with an alkaline substance to obtain this compound . Another method involves dissolving 3-chloropyridine in a solvent, heating it to 130-140°C, and adding a basic hydroxide. The mixture is then neutralized and distilled to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of bio-based furfural as a starting material. The furfural is converted to this compound using a Raney iron catalyst in water at 120°C with ammonia as the nitrogen source . This method is environmentally friendly and aligns with green chemistry principles.

化学反応の分析

Types of Reactions

3-Hydroxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-pyridone.

Reduction: It can be reduced to form 3-hydroxypiperidine.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: 3-Pyridone

Reduction: 3-Hydroxypiperidine

Substitution: Various substituted pyridines depending on the reagents used.

科学的研究の応用

3-Hydroxypyridine has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic compounds.

Biology: It is studied for its role in microbial degradation and as a potential biocatalyst.

Medicine: It is investigated for its neuroprotective and antioxidant properties.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

類似化合物との比較

3-Hydroxypyridine is unique compared to other hydroxypyridine isomers due to its specific position of the hydroxyl group. Similar compounds include:

2-Hydroxypyridine: Known for its tautomeric forms and use in acylation reactions.

4-Hydroxypyridine: Often used in the synthesis of pharmaceuticals and agrochemicals.

This compound stands out due to its stability and inability to form keto tautomers, making it a valuable intermediate in organic synthesis .

生物活性

3-Hydroxypyridine (3-HP) is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. It serves as a precursor for various compounds, including drugs, herbicides, and antibiotics. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Research indicates that this compound derivatives exhibit significant biological activities, particularly in modulating the NF-κB signaling pathway, which is crucial in inflammatory responses and cell survival. A study demonstrated that these compounds could inhibit the activation of NF-κB in various pathological models, suggesting their potential as anti-inflammatory agents .

Toxicological Profile

The toxicological evaluation of 2-amino-3-hydroxypyridine, a related compound, revealed no mutagenic potential. Acute toxicity studies conducted on Wistar rats showed that doses of up to 1000 mg/kg did not result in significant adverse effects . This indicates a favorable safety profile for related compounds.

Neuroprotective Effects

This compound has been shown to possess neuroprotective properties. In animal models of hemorrhagic stroke, derivatives of this compound demonstrated positive effects on brain injury recovery . The compounds were effective in reducing brain edema caused by bacterial meningitis in rats, further supporting their neuroprotective capabilities .

1. Catabolism in Microorganisms

A significant study identified the 3hpd gene cluster responsible for the catabolism of this compound in various bacterial species. The findings revealed that certain bacteria could utilize 3-HP as their sole carbon and nitrogen source, highlighting its ecological importance and potential biotechnological applications .

2. Antimicrobial Activity

Recent research synthesized a series of this compound-4-one derivatives and evaluated their antimicrobial properties. The results indicated varying degrees of antibacterial and antifungal activity, suggesting that modifications to the this compound structure could enhance its efficacy against pathogens .

3. Pharmacological Applications

In pharmacological studies, derivatives of this compound were tested for their ability to correct ischemic brain injury following intracerebral hemorrhage. These studies showed promising results in improving outcomes post-injury, indicating potential therapeutic applications for stroke patients .

Table 1: Summary of Biological Activities of this compound Derivatives

特性

IUPAC Name |

pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNBEZIAWKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52536-09-1 (hydrochloride salt) | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1051563 | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-00-2 | |

| Record name | 3-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。